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molecular formula C12H10N2O4S B182241 4-Nitro-N-phenylbenzenesulfonamide CAS No. 1576-44-9

4-Nitro-N-phenylbenzenesulfonamide

Cat. No. B182241
M. Wt: 278.29 g/mol
InChI Key: BJKNXDSKYOQVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673910B2

Procedure details

(RK1-1-27A) I This compound was prepared according to the procedure described for compound 11a except using aniline to obtain required product as an off-white solid, (222 mg, 87%). Mp=154-156° C. (lit 174-176° C. (Tetrahedron 62(25), 6100-6106; 2006)); 1H NMR (400 MHz, CDCl3) δ 8.28 (d, J=9.2 Hz, 2H), 7.93 (d, J=9.2 Hz, 2H), 7.31-7.26 (m, 2H), 7.22-7.18 (m, 1H), 7.08 (d, J=8.4 Hz, 2H), 6.73 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2C)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].NC1C=CC=CC=1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:12])=[O:11])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(RK1-1-27A) I This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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